molecular formula C11H13ISi B3047327 Silane, [(2-iodophenyl)ethynyl]trimethyl- CAS No. 137648-47-6

Silane, [(2-iodophenyl)ethynyl]trimethyl-

Cat. No. B3047327
CAS RN: 137648-47-6
M. Wt: 300.21 g/mol
InChI Key: QMOJGDRNRXFWQG-UHFFFAOYSA-N
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Description

“Silane, [(2-iodophenyl)ethynyl]trimethyl-” is an organosilicon compound. It is also known by other names such as (Trimethylsilyl)phenylacetylene, Phenyl (trimethylsilyl)acetylene, Phenylethynyltrimethylsilane, and Trimethyl (phenylethynyl)silane . It has a molecular weight of 174.3144 .


Molecular Structure Analysis

The molecular structure of “Silane, [(2-iodophenyl)ethynyl]trimethyl-” consists of a silicon atom bonded to three methyl groups and an ethynyl group, which is further connected to a 2-iodophenyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “Silane, [(2-iodophenyl)ethynyl]trimethyl-” are not available in the search results, related compounds like triethylsilane have been used in various chemical reactions. For instance, primary alcohols and ethers can be effectively reduced to the corresponding hydrocarbons by triethylsilane in the presence of catalytic amounts of B (C6F5)3 .

Safety and Hazards

The safety data sheet for a related compound, trimethylsilane, indicates that it is highly flammable and can cause skin and eye irritation. It is also harmful if inhaled and corrosive to the respiratory tract .

properties

IUPAC Name

2-(2-iodophenyl)ethynyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ISi/c1-13(2,3)9-8-10-6-4-5-7-11(10)12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOJGDRNRXFWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ISi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450616
Record name Silane, [(2-iodophenyl)ethynyl]trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, [(2-iodophenyl)ethynyl]trimethyl-

CAS RN

137648-47-6
Record name Silane, [(2-iodophenyl)ethynyl]trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was synthesized as a yellow oil in 54% yield using 1,2-diiodobenzene and (trimethylsilyl)acetylene as the starting materials according to Method A of the above-described General Synthesis Procedures I.
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Synthesis routes and methods II

Procedure details

Alternatively, 2-ethynylbenzonitrile (a3) may be prepared according to the procedures set forth in M. J. Wu et al. (1999), Organic Letters, 1 (5):767-768, which is incorporated herein by reference in its entirety. Specifically, palladium-catalyzed coupling reaction of trimethylsilylacetylene with 1,2-diiodobenzene produced 2-(2-trimethylsilylethynyl)iodobenzene in 58% yield; 2-(2-trimethylsilylethynyl)iodobenzene was then coupled with Zn(CN)2 using palladium(0) as a catalyst to give 2-(2-trimethylsilylethynyl)benzonitrile in 45% yield; and finally, 2-(2-trimethylsilylethynyl)benzonitrile was treated with tetrabutylammonium fluoride to give 2-ethynylbenzonitrile (a3) in 97% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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